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Compound of Interest

Compound Name:
6-Bromo-5-methoxypyridine-2-

carboxylic acid

Cat. No.: B185292 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 6-Bromo-5-methoxypyridine-2-carboxylic acid (CAS Number: 54232-43-8). Due to the

limited availability of published experimental spectra for this specific compound, this document

focuses on predicted data based on established spectroscopic principles and data from

analogous structures. It also includes detailed experimental protocols for acquiring such data

and a workflow for spectroscopic analysis.

Compound Structure and Properties
IUPAC Name: 6-Bromo-5-methoxypyridine-2-carboxylic acid

Synonyms: 6-Bromo-5-methoxypicolinic acid[1][2]

CAS Number: 54232-43-8[1][2]

Molecular Formula: C₇H₆BrNO₃[1]

Molecular Weight: 232.03 g/mol [1]

Appearance: Expected to be a white to off-white solid[1][3]
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Spectroscopic Data Summary
While specific experimental data for 6-Bromo-5-methoxypyridine-2-carboxylic acid is not

readily available in public databases, the following tables summarize the expected

spectroscopic characteristics based on its structure and known data for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~13.0 - 14.0 Broad Singlet 1H
Carboxylic Acid (-

COOH)

~7.5 - 7.8 Doublet 1H Pyridine Ring H-3

~7.3 - 7.6 Doublet 1H Pyridine Ring H-4

~3.9 - 4.1 Singlet 3H Methoxy (-OCH₃)

Prediction basis: The acidic proton of the carboxylic acid is expected to be significantly

downfield. The pyridine ring protons will be in the aromatic region, with their specific shifts

influenced by the electron-withdrawing bromine and electron-donating methoxy group. The

methoxy protons will appear as a singlet in the typical range for such groups.

Table 2: Predicted ¹³C NMR Data
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Chemical Shift (δ, ppm) Assignment

~165 - 170 Carboxylic Acid Carbon (-COOH)

~155 - 160 C5 (attached to -OCH₃)

~145 - 150 C2 (attached to -COOH)

~140 - 145 C6 (attached to -Br)

~115 - 120 C3

~110 - 115 C4

~55 - 60 Methoxy Carbon (-OCH₃)

Prediction basis: The carboxyl carbon is expected at the downfield end of the spectrum. The

pyridine ring carbons' shifts are influenced by the substituents; the carbon attached to the

electronegative oxygen (C5) will be downfield, as will the carbon attached to the bromine (C6).

Aromatic carbons typically appear between 110-160 ppm.[4][5][6][7]

For comparative purposes, the experimental ¹H NMR data for the isomer 5-Bromo-6-

methoxypyridine-2-carboxylic acid (CAS 1214334-70-9) in CDCl₃ is: δ 10.22 (br s, 1H), 8.06 (d,

J = 7.7 Hz, 1H), 7.73 (d, J = 7.7 Hz, 1H), 4.10 (s, 3H).[8]

Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

2500-3300 Broad, Strong O-H stretch Carboxylic Acid

1700-1730 Strong C=O stretch Carboxylic Acid

1550-1600 Medium C=C and C=N stretch
Aromatic Pyridine

Ring

1250-1300 Strong C-O stretch Aryl Ether

1000-1100 Medium C-O stretch Aryl Ether

600-800 Medium-Strong C-Br stretch Bromo-aromatic

Prediction basis: The IR spectrum is expected to be dominated by the very broad O-H stretch

and the strong C=O stretch of the carboxylic acid group.[4][7][9][10] Characteristic absorptions

for the substituted pyridine ring and the C-Br bond are also anticipated.

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data

m/z Value Interpretation Notes

231/233 [M]⁺ (Molecular Ion)

Characteristic 1:1 ratio for the

presence of one bromine atom

(⁷⁹Br and ⁸¹Br isotopes).

214/216 [M-OH]⁺
Loss of a hydroxyl radical from

the carboxylic acid.

186/188 [M-COOH]⁺ Loss of the carboxyl group.

152 [M-Br]⁺ Loss of a bromine radical.

Prediction basis: The mass spectrum will show a characteristic isotopic pattern for a

monobrominated compound, with two molecular ion peaks of nearly equal intensity separated
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by 2 m/z units.[11][12][13] Fragmentation is likely to occur via the loss of the carboxylic acid

functional group or parts thereof, and the bromine atom.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 6-Bromo-5-
methoxypyridine-2-carboxylic acid.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.

The choice of solvent will depend on the solubility of the compound.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton NMR spectrum on a 400 MHz or higher field

spectrometer.

Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4

seconds, and a relaxation delay of 1-5 seconds.

The spectral width should be set to cover the expected range of chemical shifts (e.g., -2 to

16 ppm).

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference

the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be required compared to ¹H NMR due to the low natural

abundance of ¹³C.

The spectral width should be set to encompass the full range of expected carbon chemical

shifts (e.g., 0 to 220 ppm).[4]
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Reference the spectrum to the deuterated solvent signal.

IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure with the

built-in clamp.

Sample Preparation (KBr Pellet):

Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) powder.

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic

press.

Data Acquisition:

Record the spectrum using an FTIR spectrometer, typically over a range of 4000 to 400

cm⁻¹.

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet before

running the sample.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

solvent such as methanol, acetonitrile, or a mixture with water.

Data Acquisition (Electrospray Ionization - ESI):

Introduce the sample solution into the ESI source of the mass spectrometer via direct

infusion or through a liquid chromatography (LC) system.
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Acquire spectra in both positive and negative ion modes to determine the optimal

ionization. For a carboxylic acid, negative ion mode ([M-H]⁻) is often effective.

Typical ESI-MS parameters include a capillary voltage of 3-5 kV and a source temperature

of 100-150 °C.

Scan a mass range that includes the expected molecular weight of the compound (e.g.,

m/z 50-500).

Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel chemical compound.
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Workflow for Spectroscopic Analysis

Spectroscopic Analysis

Data Interpretation
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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